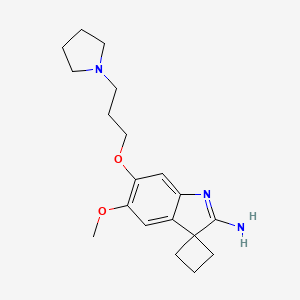
A-366
Descripción general
Descripción
A-366 es un inhibidor selectivo de la metiltransferasa G9a y del lector de cromatina Spindlin1. Se ha demostrado que promueve la diferenciación eritroide tanto en líneas celulares de eritroleucemia murina como humana . Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas en trastornos hematopoyéticos y su papel en la regulación epigenética .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
A-366 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura espirocíclica. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, al tiempo que se minimiza el uso de reactivos peligrosos . El proceso también implica rigurosas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
A-366 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: This compound puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar el resultado deseado .
Productos principales formados
Los productos principales formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir varios derivados de this compound con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
A-366 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
A-366 ejerce sus efectos inhibiendo selectivamente la metiltransferasa G9a y el lector de cromatina Spindlin1 . Esta inhibición conduce a cambios en el estado de metilación de las proteínas histonas, lo que a su vez afecta la expresión genética y la diferenciación celular . Los objetivos moleculares de this compound incluyen la metiltransferasa G9a y Spindlin1, y las vías involucradas incluyen aquellas que regulan la progresión del ciclo celular y la diferenciación .
Comparación Con Compuestos Similares
A-366 es único en su alta selectividad para la metiltransferasa G9a y Spindlin1 en comparación con otros compuestos similares . Compuestos similares incluyen:
UNC0638: Otro inhibidor de G9a con diferentes perfiles de selectividad y potencia.
BIX-01294: Un inhibidor de G9a con un mecanismo de acción y efectos celulares diferentes.
GSK343: Un inhibidor de EZH2, otra metiltransferasa histónica, con distintas actividades biológicas.
This compound se destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar la regulación epigenética y desarrollar nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDJTRMYWSXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527503-11-2 | |
| Record name | 1527503-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
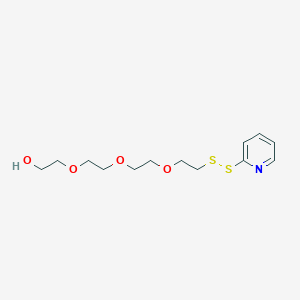
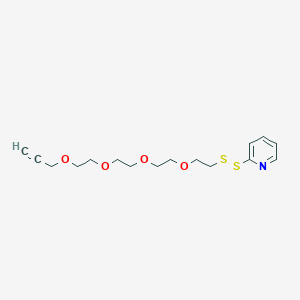
![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)

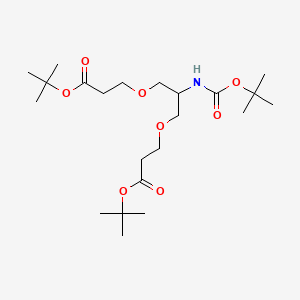
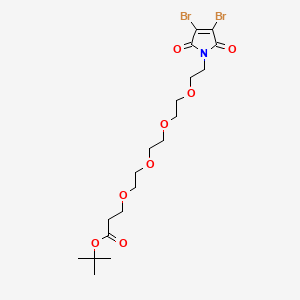

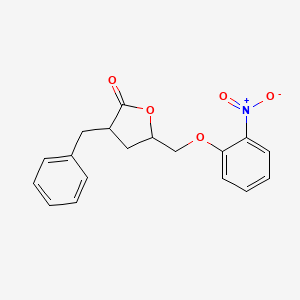

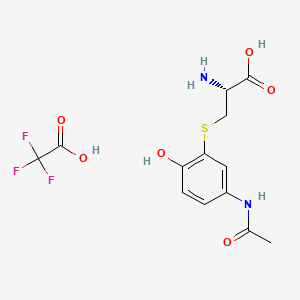
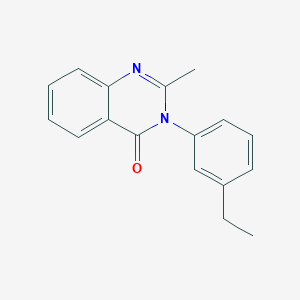
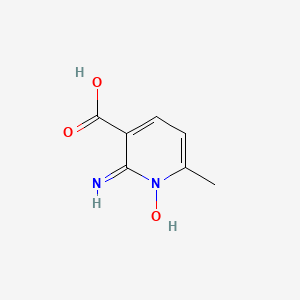

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
